Cyclo(Met-Met)

CAS No.:

Cat. No.: VC16622971

Molecular Formula: C10H18N2O2S2

Molecular Weight: 262.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H18N2O2S2 |

|---|---|

| Molecular Weight | 262.4 g/mol |

| IUPAC Name | (3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione |

| Standard InChI | InChI=1S/C10H18N2O2S2/c1-3-15-5-7-9(13)12-8(6-16-4-2)10(14)11-7/h7-8H,3-6H2,1-2H3,(H,11,14)(H,12,13)/t7-,8-/m1/s1 |

| Standard InChI Key | JLEKFIZGPDWATR-HTQZYQBOSA-N |

| Isomeric SMILES | CCSC[C@@H]1C(=O)N[C@@H](C(=O)N1)CSCC |

| Canonical SMILES | CCSCC1C(=O)NC(C(=O)N1)CSCC |

Introduction

Chemical Structure and Physicochemical Properties

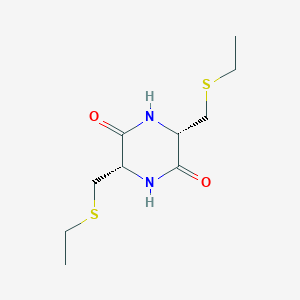

Cyclo(Met-Met), systematically named (3S,6S)-3,6-bis(ethylsulfanylmethyl)piperazine-2,5-dione, belongs to the class of cyclodipeptides (CDPs) or diketopiperazines (DKPs). Its molecular formula is C₁₀H₁₈N₂O₂S₂, with a molecular weight of 262.4 g/mol . The cyclic structure arises from the intramolecular amide bond formation between the carboxyl group of one methionine residue and the amino group of the other, creating a six-membered piperazine-2,5-dione ring.

Key Structural Features

-

Sulfur Content: The presence of two methionine residues introduces sulfur atoms via thioether groups (-S-CH₂-), enabling participation in redox reactions and metal coordination .

-

Chirality: The (3S,6S) configuration ensures stereochemical specificity, influencing interactions with biological targets.

-

Solubility: Cyclo(Met-Met) is soluble in dimethyl sulfoxide (DMSO) and requires storage at -20°C to maintain stability .

Table 1: Physicochemical Properties of Cyclo(Met-Met)

The sulfur atoms in its structure contribute to its antioxidant capacity, as methionine residues are known to scavenge reactive oxygen species (ROS) .

Synthesis and Green Chemistry Approaches

The synthesis of Cyclo(Met-Met) typically involves cyclization of linear methionine-methionine dipeptides. Recent advancements emphasize green chemistry protocols, which minimize environmental impact by avoiding toxic solvents and reducing energy consumption.

Microwave-Assisted Cyclization in Water

A landmark study demonstrated the use of microwave irradiation to cyclize linear dipeptides in aqueous media . This method achieved high yields (≥85%) while eliminating the need for organic solvents. The procedure involves:

-

Dissolving linear Met-Met in water.

-

Subjecting the solution to microwave irradiation (100–150°C, 10–30 minutes).

-

Purifying the product via recrystallization or chromatography .

This approach aligns with principles of sustainable chemistry and scales efficiently for industrial applications.

Table 2: Comparison of Synthesis Methods

| Method | Conditions | Yield | Environmental Impact |

|---|---|---|---|

| Microwave in Water | 150°C, 15 min | 85% | Low |

| Traditional Cyclization | Organic solvents, reflux | 70–75% | High |

The shift toward aqueous-phase synthesis reduces waste and operational hazards, making Cyclo(Met-Met) production more sustainable .

Biological Activities and Mechanisms

Cyclo(Met-Met) exhibits diverse biological activities, driven by its unique structure and redox-active sulfur groups.

Anti-Aging and Antioxidant Effects

In vitro studies using human dermal fibroblasts demonstrated that Cyclo(Met-Met) reduces oxidative stress markers by scavenging free radicals and inhibiting lipid peroxidation . At concentrations of 10–100 μM, it enhanced cell viability by 20–30% compared to controls, as measured by MTT assays . The compound’s ability to chelate metal ions (e.g., Fe²⁺) further mitigates Fenton reactions, which generate harmful hydroxyl radicals .

Skin Penetration and Topical Applications

Experiments using Franz diffusion cells revealed that Cyclo(Met-Met) penetrates the stratum corneum and accumulates in the epidermis and dermis . After 6 hours, 15–20% of the applied dose reached viable skin layers, suggesting suitability for anti-aging creams or transdermal drug delivery systems .

Cytocompatibility

Cyclo(Met-Met) showed no cytotoxicity toward human keratinocytes (HaCaT cells) at concentrations up to 1 mM, confirming its safety for topical use .

Applications in Cosmetics and Biomedicine

Cosmetic Formulations

Cyclo(Met-Met)’s antioxidant and anti-aging properties make it a candidate for anti-wrinkle creams and serums. Its small molecular size (262.4 g/mol) facilitates skin absorption, while its stability in DMSO allows formulation in lipid-based carriers .

Biomedical Research

-

Drug Delivery: The cyclic structure protects against enzymatic degradation, prolonging half-life in biological systems.

-

Peptide Engineering: Serves as a scaffold for designing metallopeptides due to its sulfur-metal coordination sites.

Comparative Analysis with Related Cyclodipeptides

Cyclo(Met-Met) shares structural motifs with other CDPs but distinctively leverages sulfur chemistry.

Table 3: Cyclodipeptides and Their Properties

| Compound | Key Features | Biological Role |

|---|---|---|

| Cyclo(Met-Met) | Sulfur-mediated redox activity, metal chelation | Antioxidant, anti-aging |

| Cyclo(Leu-Leu) | Hydrophobic interactions | Protein folding modulation |

| Cyclo(Pro-Pro) | Rigid pyrrolidine rings | Collagen stabilization |

| Cyclo(His-His) | Metal coordination via imidazole groups | Enzyme inhibition |

Cyclo(Met-Met)’s dual thioether groups enable unique interactions absent in other CDPs, such as modulating glutathione peroxidase activity .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume